A Comprehensive Technical Guide to 1,3-Diphenylimidazolidine-2,4,5-trione (1,3-Diphenylparabanic Acid)
A Comprehensive Technical Guide to 1,3-Diphenylimidazolidine-2,4,5-trione (1,3-Diphenylparabanic Acid)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 1,3-Diphenylimidazolidine-2,4,5-trione, a key heterocyclic compound known systematically as 1,3-diphenylparabanic acid. This document delineates its chemical identity, structure, and physicochemical properties. A detailed, field-proven synthetic protocol is presented, accompanied by a mechanistic rationale for key experimental choices. Furthermore, this guide outlines a comprehensive analytical workflow for the structural verification and characterization of the molecule, ensuring a self-validating system from synthesis to final product. The guide concludes with a discussion of its applications as a versatile synthon and its potential as a core scaffold in medicinal chemistry, contextualized by the known biological activities of related imidazolidine derivatives.
Chemical Identity and Structure
The foundational step in utilizing any chemical entity is a precise understanding of its identity and three-dimensional architecture. 1,3-Diphenylimidazolidine-2,4,5-trione is a derivative of parabanic acid, featuring phenyl substitutions on both nitrogen atoms of the core imidazolidine ring system.
IUPAC Name and Synonyms
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Systematic IUPAC Name: 1,3-Diphenylimidazolidine-2,4,5-trione
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Common Synonyms: 1,3-Diphenylparabanic Acid, N,N'-Diphenylparabanic Acid[1]
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CAS Number: 6488-59-1[1]
Chemical Structure
The molecule consists of a five-membered imidazolidine ring containing three carbonyl groups at positions 2, 4, and 5. The nitrogen atoms at positions 1 and 3 are each substituted with a phenyl group. The trione system imparts a high degree of electrophilicity to the carbonyl carbons, making the molecule a versatile reactant.
Physicochemical Properties
A summary of the key computed and experimental properties of the title compound is provided below. This data is critical for experimental design, including solvent selection and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀N₂O₃ | [1] |
| Molecular Weight | 266.26 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Typical |
| XLogP3 | 2.1 | PubChem CID 80946 |
| Hydrogen Bond Donors | 0 | PubChem CID 80946 |
| Hydrogen Bond Acceptors | 3 | PubChem CID 80946 |
Synthesis and Mechanistic Insights
The construction of the 1,3-diphenylparabanic acid scaffold is most efficiently achieved through the cyclocondensation of N,N'-diphenylurea with oxalyl chloride. This approach is robust, high-yielding, and relies on readily available starting materials.
Recommended Synthetic Protocol
This protocol details the synthesis of 1,3-diphenylparabanic acid from N,N'-diphenylurea. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents:
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N,N'-Diphenylurea (1.0 eq)
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Oxalyl chloride (1.5 eq)[2]
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Anhydrous Pyridine (catalytic amount, optional)
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Nitrogen or Argon gas supply
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Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
Step-by-Step Methodology:
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Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar).
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Reagent Preparation: Dissolve N,N'-diphenylurea (1.0 eq) in anhydrous DCM. In the dropping funnel, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM.
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Reaction Initiation: Cool the flask containing the diphenylurea solution to 0 °C using an ice bath.
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Addition: Add the oxalyl chloride solution dropwise to the stirred diphenylurea solution over 30 minutes. The reaction is exothermic and will be accompanied by the evolution of HCl and CO gas.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until gas evolution ceases. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 1,3-diphenylimidazolidine-2,4,5-trione as a crystalline solid.
Causality in Protocol Design
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Choice of Reagents:
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N,N'-Diphenylurea: This precursor provides the core N-C-N backbone and the requisite phenyl substituents. It can be synthesized from the reaction of urea and aniline.[3]
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Oxalyl Chloride: As a diacyl chloride, it is highly reactive and serves as the source for the C4 and C5 carbonyl carbons, facilitating efficient ring closure.[4][5] Its volatility and the gaseous nature of its byproducts (HCl, CO, CO₂) simplify purification.[5]
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Reaction Conditions:
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Anhydrous Conditions: Oxalyl chloride is extremely sensitive to moisture. The use of flame-dried glassware and anhydrous solvents is critical to prevent hydrolysis of the reagent, which would quench the reaction and reduce the yield.
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Inert Atmosphere: This prevents side reactions with atmospheric oxygen and moisture.
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Temperature Control (0 °C to RT): Initial cooling to 0 °C moderates the initial exothermic reaction. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting degradation.
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Workup and Purification:
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Rotary Evaporation: This step efficiently removes the volatile solvent and unreacted oxalyl chloride.
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Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing any minor impurities and resulting in a product with high purity suitable for further use and analysis.
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Synthetic Pathway Overview
The synthesis follows a logical progression from simple precursors to the final heterocyclic product.
Spectroscopic and Structural Characterization
To ensure the identity and purity of the synthesized 1,3-diphenylimidazolidine-2,4,5-trione, a multi-technique analytical approach is mandatory. This constitutes a self-validating system, where each analysis provides complementary evidence of the correct structure.
Analytical Workflow
A logical flow of analytical procedures is essential for unambiguous characterization.
Expected Analytical Data
The following table summarizes the expected spectroscopic signatures for 1,3-diphenylimidazolidine-2,4,5-trione, based on its structure and data from analogous compounds.[6][7][8]
| Technique | Expected Observations | Rationale |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.50 (m, 10H) | Aromatic protons of the two phenyl rings. The absence of other signals confirms the purity and the specific N,N'-diphenyl substitution. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160-170 (C=O), δ ~150-155 (C=O), δ ~125-135 (aromatic C), δ ~120 (aromatic C) | Signals for the three distinct carbonyl carbons and the aromatic carbons. The thiocarbonyl group in related compounds appears around 180 ppm.[7] |
| IR Spectroscopy (KBr) | ν ~1720-1780 cm⁻¹ (strong, multiple bands) | Characteristic stretching frequencies for the three carbonyl (C=O) groups in the five-membered ring. |
| Mass Spec. (ESI+) | m/z = 267.07 [M+H]⁺, 289.05 [M+Na]⁺ | Corresponds to the protonated and sodiated molecular ions, confirming the molecular weight of the compound. |
Applications in Research and Drug Development
While 1,3-diphenylparabanic acid itself may not be the final active pharmaceutical ingredient (API), its structural motifs and chemical reactivity make it a highly valuable platform for drug discovery and development.
A Core Scaffold in Medicinal Chemistry
The imidazolidine core is a privileged scaffold in medicinal chemistry. Numerous derivatives have demonstrated a wide range of biological activities, including anticonvulsant, antidiabetic, antimicrobial, antiviral, and antitumoral properties.[9][10] The well-known anticonvulsant drug Phenytoin (5,5-diphenylimidazolidine-2,4-dione) shares the diphenyl and imidazolidine features, highlighting the potential for this class of compounds to interact with biological targets in the central nervous system.[11]
A Versatile Chemical Synthon
1,3-Diphenylparabanic acid is a potent synthon for generating more complex molecular architectures.[12]
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Synthesis of α-Diketones: The compound reacts with organolithium or Grignard reagents to yield α-diketones, which are important building blocks in organic synthesis.[12]
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Precursor for Heterocycles: The reactive trione system can undergo various cycloaddition and condensation reactions, providing access to novel spirocyclic and fused heterocyclic systems.[6]
The N-phenyl groups can also be modified to tune the steric and electronic properties of the molecule, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.[13] This is a critical process in lead optimization during drug development. For instance, derivatives of the related 1,3,5-triphenylimidazolidine-2,4-dione scaffold have been identified as potent and selective antagonists for the CB1 cannabinoid receptor, a target for treating obesity and metabolic disorders.[14]
Conclusion
1,3-Diphenylimidazolidine-2,4,5-trione is a chemically robust and synthetically accessible molecule. Its identity is readily confirmed through a standard suite of analytical techniques. The true value of this compound lies in its potential as a versatile building block. For researchers in drug development, it represents a privileged starting point for creating novel therapeutics, leveraging the proven biological relevance of the imidazolidine scaffold. For synthetic chemists, it is an effective precursor for α-diketones and complex heterocyclic systems. This guide provides the foundational knowledge required for its confident synthesis, characterization, and strategic application in advanced chemical research.
References
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